5-Bromo-2,4,6-trichloropyrimidine
Overview
Description
5-Bromo-2,4,6-trichloropyrimidine is a useful research compound. Its molecular formula is C4BrCl3N2 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
5-Bromo-2,4,6-trichloropyrimidine derivatives have been synthesized and characterized for their antibacterial properties. These derivatives, specifically 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, show significant in vitro antibacterial activity against human bacterial flora, particularly in regions like the axilla and foot. Their structure was determined using techniques like spectroscopy and X-ray structure determination (Allouchi et al., 2003).
Antiviral Activity
Some pyrimidine derivatives, including this compound, have shown potential antiviral activities. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture (Hocková et al., 2003).
Synthetic Intermediates
This compound derivatives have been utilized as versatile synthetic intermediates in the preparation of various compounds. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are derived from these pyrimidine compounds, have been used for further chemical diversification through processes like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
DNA Synthesis Tracking
This compound analogues like 5-bromo-2-deoxyuridine (BrdU) have been extensively used in biomedical research for tracking DNA synthesis. BrdU, in particular, is a synthetic nucleoside that incorporates into newly synthesized DNA, allowing researchers to tag and characterize dividing cells (Cavanagh et al., 2011).
Tyrosine Kinase Inhibition
5-Bromo-pyrimidine derivatives have been synthesized and evaluated for their potential as tyrosine kinase inhibitors. These compounds, including those starting from 5-bromo-2,4-dichloro pyrimidine, have shown efficacy in inhibiting tumor cell growth in various cell lines, suggesting their potential in cancer therapy (Munikrishnappa et al., 2016).
Mechanism of Action
Target of Action
5-Bromo-2,4,6-trichloropyrimidine is a halogenated pyrimidine compound . It is used as a starting reagent in the synthesis of various compounds, including positive allosteric modulators for GABA B receptors . These receptors are primarily targeted due to their role in inhibitory neurotransmission in the central nervous system .
Mode of Action
It is known that halogenated pyrimidines can undergo nucleophilic aromatic substitution reactions . This allows them to interact with their targets and induce changes. For instance, they can form covalent bonds with the amino acids in the GABA B receptors, thereby modulating their function .
Biochemical Pathways
Given its use in the synthesis of modulators for gaba b receptors, it can be inferred that it may influence the gabaergic neurotransmission pathway . This pathway plays a crucial role in inhibitory neurotransmission, affecting various physiological and psychological processes.
Pharmacokinetics
Like other halogenated pyrimidines, it is likely to have good bioavailability due to its ability to form covalent bonds with target proteins . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific compound synthesized using this compound as a starting reagent.
Result of Action
The molecular and cellular effects of this compound would depend on the specific compound synthesized using it as a starting reagent. For instance, if it is used to synthesize a modulator for GABA B receptors, it could enhance inhibitory neurotransmission, potentially leading to effects such as reduced neuronal excitability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent) can affect the efficiency of its use in synthetic reactions . Furthermore, the biological environment can also impact its action. For example, the presence of other molecules could affect its ability to reach and interact with its target proteins.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4,6-trichloropyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an intermediate in the synthesis of pyrimidine-based drugs, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The interactions of this compound with these biomolecules are primarily through covalent bonding, which can lead to the formation of stable complexes that enhance the efficacy of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression patterns . These changes can result in modified cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained alterations in cellular processes, which can provide insights into its potential therapeutic or toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases . At high doses, it can induce toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity. The effects on metabolic flux and metabolite levels are important considerations for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity and therapeutic potential. The distribution patterns of this compound are critical for understanding its efficacy and safety in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-bromo-2,4,6-trichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrCl3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWIIVEUYLSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494738 | |
Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63931-21-5 | |
Record name | 5-Bromo-2,4,6-trichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4,6-trichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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